molecular formula C21H18ClNO3 B12587643 5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide CAS No. 648923-18-6

5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide

Cat. No.: B12587643
CAS No.: 648923-18-6
M. Wt: 367.8 g/mol
InChI Key: DUGFIZKPMXBZIN-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a hydroxy group, and a benzamide moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide typically involves multiple steps. One common method includes the condensation of 2-hydroxy-5-chlorobenzamide with 3-[(2-methylbenzyl)oxy]aniline in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with solvents like ethanol or dimethylformamide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections and inflammatory diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide involves its interaction with specific molecular targets. The hydroxy and chloro groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide is unique due to the presence of the 2-methylbenzyl group, which enhances its chemical reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry .

Properties

CAS No.

648923-18-6

Molecular Formula

C21H18ClNO3

Molecular Weight

367.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[3-[(2-methylphenyl)methoxy]phenyl]benzamide

InChI

InChI=1S/C21H18ClNO3/c1-14-5-2-3-6-15(14)13-26-18-8-4-7-17(12-18)23-21(25)19-11-16(22)9-10-20(19)24/h2-12,24H,13H2,1H3,(H,23,25)

InChI Key

DUGFIZKPMXBZIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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